2,3-Bis(4-methoxyphenyl)propanenitrile
Overview
Description
2,3-Bis(4-methoxyphenyl)propanenitrile is an organic compound with the molecular formula C17H17NO2. It is characterized by the presence of two 4-methoxyphenyl groups attached to a propanenitrile backbone. This compound is primarily used in research and development settings and is not intended for medicinal or household use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-methoxyphenyl)propanenitrile typically involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent dehydration to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(4-methoxyphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Formation of 4-hydroxy derivatives.
Reduction: Formation of 2,3-Bis(4-methoxyphenyl)propanamine.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
2,3-Bis(4-methoxyphenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, although not used clinically.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2,3-Bis(4-methoxyphenyl)propanenitrile is not well-defined due to its primary use in research settings. its interactions with biological systems are likely mediated through its aromatic and nitrile functional groups, which can engage in various non-covalent interactions with proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2,3-Bis(4-hydroxyphenyl)propanenitrile: Similar structure but with hydroxy groups instead of methoxy groups.
2,3-Bis(4-methylphenyl)propanenitrile: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
2,3-Bis(4-methoxyphenyl)propanenitrile is unique due to the presence of methoxy groups, which can influence its reactivity and interactions with other molecules. The methoxy groups can participate in hydrogen bonding and other interactions, potentially altering the compound’s physical and chemical properties compared to its analogs.
Properties
IUPAC Name |
2,3-bis(4-methoxyphenyl)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-19-16-7-3-13(4-8-16)11-15(12-18)14-5-9-17(20-2)10-6-14/h3-10,15H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTLYNYQEYBSHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C#N)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10311932 | |
Record name | 2,3-bis(4-methoxyphenyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10311932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72035-46-2 | |
Record name | NSC295764 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295764 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 72035-46-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247874 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-bis(4-methoxyphenyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10311932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 72035-46-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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